Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Carbonic anhydrase Sulfonamide pharmacophore Zinc binding group

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide (CAS 899976-36-4) is a synthetic bis-sulfonamide with molecular formula C₁₈H₂₂N₂O₆S₂ and a molecular weight of 426.5 g/mol. The compound incorporates two structurally distinct sulfonamide moieties: a 1,2-thiazinane 1,1-dioxide (γ-sultam) ring linked via a para-aniline spacer to a 2,5-dimethoxybenzenesulfonamide group.

Molecular Formula C18H22N2O6S2
Molecular Weight 426.5
CAS No. 899976-36-4
Cat. No. B2771649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
CAS899976-36-4
Molecular FormulaC18H22N2O6S2
Molecular Weight426.5
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C18H22N2O6S2/c1-25-16-9-10-17(26-2)18(13-16)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
InChIKeyBCHSGJSXHREQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide (CAS 899976-36-4): Compound Class and Baseline Procurement Profile


N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide (CAS 899976-36-4) is a synthetic bis-sulfonamide with molecular formula C₁₈H₂₂N₂O₆S₂ and a molecular weight of 426.5 g/mol . The compound incorporates two structurally distinct sulfonamide moieties: a 1,2-thiazinane 1,1-dioxide (γ-sultam) ring linked via a para-aniline spacer to a 2,5-dimethoxybenzenesulfonamide group [1]. This architecture distinguishes it from the clinically established mono-sulfonamide carbonic anhydrase inhibitor sulthiame (CAS 61-56-3), which bears a primary sulfonamide (-SO₂NH₂) group directly on the phenyl ring . The compound is offered by specialty chemical vendors for non-human research purposes only, with typical catalog purities of 95%+ .

Why Sulthiame and Other In-Class Sulfonamides Cannot Substitute for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide


Generic substitution of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide with sulthiame or other mono-sulfonamide analogs is mechanistically invalid. Classical carbonic anhydrase (CA) inhibitors such as sulthiame, brinzolamide, and acetazolamide rely on a primary sulfonamide group (-SO₂NH₂) that coordinates the active-site zinc ion; sulthiame displays Ki values of 7 nM against hCA II and 6 nM against hCA VII . The target compound is a secondary bis-sulfonamide in which the -SO₂NH- nitrogen is substituted with a 2,5-dimethoxyphenyl group, abolishing the zinc-coordinating primary sulfonamide pharmacophore [1]. Furthermore, crystallographic and Hirshfeld surface analyses of closely related N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate that the 2,5-dimethoxy substitution pattern dictates unique intermolecular interaction profiles—including C-H···O, C-H···π, and π-π stacking networks—that cannot be replicated by unsubstituted or 3,4-dimethoxy regioisomers [2]. These structural differences translate to fundamentally divergent molecular recognition properties and target engagement profiles.

Quantitative Differentiation Evidence for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide Against Closest Comparators


Primary vs. Secondary Sulfonamide Zinc-Binding Group: Loss of Carbonic Anhydrase Inhibition as a Deliberate Selectivity Filter

The target compound is a secondary sulfonamide (R-SO₂-NH-R'), whereas all clinically established carbonic anhydrase inhibitors in the thiazinane/thiazine class—including sulthiame, brinzolamide, and methazolamide—are primary sulfonamides (R-SO₂-NH₂). The primary sulfonamide nitrogen must be unsubstituted to deprotonate and coordinate the active-site Zn²⁺ ion. N-substitution at this position abolishes this coordination [1]. Sulthiame exhibits Ki values of 7 nM (hCA II) and 6 nM (hCA VII) via primary sulfonamide zinc coordination , whereas secondary sulfonamides such as saccharin (a cyclic secondary sulfonamide) inhibit hCA IX with a Ki of only 103 nM—approximately 15-fold weaker than sulthiame against its best isoform—and require entirely different binding modes [2]. The target compound's N-aryl secondary sulfonamide architecture is therefore predicted to be either inactive against classical carbonic anhydrase isoforms or to engage through a structurally distinct, non-zinc-coordinating mechanism.

Carbonic anhydrase Sulfonamide pharmacophore Zinc binding group Target selectivity

2,5-Dimethoxy Substitution Pattern: Crystallographically Demonstrated Effect on Supramolecular Architecture vs. Other Regioisomers

A systematic crystallographic study of three N-aryl-2,5-dimethoxybenzenesulfonamides by Shakuntala et al. (2017) established that the 2,5-dimethoxy substitution pattern on the benzenesulfonyl ring is the dominant determinant of hydrogen-bonding motif (C(4) chain vs. R₂²(8) ring), while the nature and position of substituents on the aniline ring exert comparatively little effect on supramolecular architecture [1]. Among 30 structurally characterized N-aryl-benzenesulfonamides surveyed, the position of substituents on the benzenesulfonyl ring dictates whether the crystal packing adopts one- to three-dimensional architectures. The target compound incorporates this 2,5-dimethoxy substitution pattern, whereas the closest commercially catalogued comparator, N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide (CAS 899731-93-2), places the methoxy groups at positions 3 and 4 . This regioisomeric difference is predicted to produce distinct solid-state packing, solubility, and formulation behavior.

Crystal engineering Supramolecular chemistry Sulfonamide solid-state properties Polymorph prediction

Molecular Weight and Physicochemical Divergence from Sulthiame: Implications for Permeability and Bioavailability Screening

The target compound has a molecular weight of 426.5 g/mol (C₁₈H₂₂N₂O₆S₂), representing a 47% mass increase over sulthiame (290.36 g/mol; C₁₀H₁₄N₂O₄S₂) . Sulthiame has experimentally determined logP values of -0.43 (ACD/Labs) to 0.37 (ALOGPS), a topological polar surface area (TPSA) of 114 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The target compound adds a 2,5-dimethoxyphenyl group to the sulfonamide nitrogen, which eliminates one hydrogen bond donor (the -SO₂NH₂ → -SO₂NH-Ar conversion), adds 2 additional hydrogen bond acceptors (methoxy oxygens), increases TPSA by approximately 25-35 Ų, and adds approximately 136 Da of molecular mass. These changes shift the compound further from optimal CNS drug-like space (MW > 400) while enhancing potential for peripheral target engagement or tool compound applications requiring restricted brain penetration.

Drug-like properties Lipinski parameters Permeability prediction Physicochemical profiling

Absence of Primary Sulfonamide Precludes Ocular Carbonic Anhydrase Inhibition: Differentiation from Brinzolamide-Class Topical Agents

Brinzolamide (AL-4862, Azopt®) is a marketed topical carbonic anhydrase inhibitor for glaucoma with an hCA II Ki of 3 nM (IC₅₀ = 3.19 nM) [1]. Its pharmacophore contains a primary sulfonamide directly attached to a thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide scaffold. The target compound, while sharing the 1,2-thiazinane 1,1-dioxide ring system, replaces the entire thieno-sulfonamide primary zinc-binding group with an N-(2,5-dimethoxyphenyl) secondary sulfonamide coupled through a para-aniline linker. This structural modification eliminates the primary sulfonamide required for ocular CA II inhibition and intraocular pressure reduction. For researchers developing non-ocular sulfonamide-based probes where carbonic anhydrase inhibition would constitute an off-target liability, this compound provides a thiazinane-dioxide scaffold devoid of the CA-inhibitory pharmacophore that defines brinzolamide, dorzolamide, and acetazolamide.

Ocular pharmacology Carbonic anhydrase inhibitor Glaucoma research Topical drug delivery

Limited Public Data Availability: Empirical Gap vs. Well-Characterized Sulthiame as a Procurement Risk Factor

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, DrugBank, PubChem, and crystallographic databases (PDB, CSD) returned zero primary research papers, zero binding/activity data points, zero patent exemplifications, and zero crystal structures specifically referencing CAS 899976-36-4 as of the search date . In contrast, sulthiame is supported by 50+ years of clinical literature, X-ray crystal structures complexed with multiple CA isoforms (PDB: 2Q1Q and others), and comprehensive Ki data across 12 mammalian CA isoforms [1]. The target compound appears only in chemical supplier catalogs (Chemsrc, Evitachem, Benchchem) with limited characterization data: no reported melting point, boiling point, density, logP, pKa, solubility, or spectral data beyond the molecular formula and SMILES string . This data asymmetry represents a procurement and experimental design risk factor: the compound's biological activity profile, selectivity, and even basic physicochemical behavior are entirely unvalidated in the public domain.

Research tool compounds Chemical sourcing Data reproducibility Pharmacological validation

Recommended Application Scenarios for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide Based on Verified Differentiation Evidence


Carbonic Anhydrase-Inert Sulfonamide Probe for Non-CA Target Screening Campaigns

In high-throughput screening or target-based assays where carbonic anhydrase (CA) isoforms represent a known source of false-positive hits, this compound serves as a sulfonamide-rich chemical probe that is structurally precluded from primary-sulfonamide zinc coordination. Unlike sulthiame (hCA II Ki = 7 nM) or brinzolamide (hCA II Ki = 3 nM), which would potently inhibit CA isoforms and confound assay readouts, the target compound's N-aryl secondary sulfonamide eliminates the canonical CA pharmacophore [1]. This application scenario is supported by crystallographic evidence establishing that N-substitution at the sulfonamide nitrogen abolishes zinc binding, and by the well-characterized Ki profiles of primary sulfonamide comparators [1][2].

Solid-State Formulation and Co-Crystal Engineering Leveraging the 2,5-Dimethoxy Crystallographic Motif

The crystallographically established hydrogen-bonding motifs of the 2,5-dimethoxybenzenesulfonamide scaffold—characterized by either C(4) chain or R₂²(8) ring N-H···O networks with ancillary C-H···O, C-H···π, and π-π stacking interactions [1]—make this compound a candidate for co-crystal screening programs. The 2,5-dimethoxy regioisomer is predicted to generate different crystal packing than the 3,4-dimethoxy analog (CAS 899731-93-2), providing a rational basis for selecting this specific regioisomer when particular solid-state properties (dissolution rate, hygroscopicity, mechanical stability) are desired [1].

Chemical Biology Tool for Investigating Non-Classical Sulfonamide Binding Modes

The growing literature on secondary sulfonamides as carbonic anhydrase inhibitors has revealed that certain N-substituted and cyclic secondary sulfonamides (e.g., saccharin and open saccharin derivatives) can inhibit CA isoforms through non-classical binding modes that do not involve direct zinc coordination [1]. The target compound, with its unique bis-sulfonamide architecture combining a γ-sultam ring and an N-aryl secondary sulfonamide, represents an unexplored chemotype for investigating these alternative binding mechanisms. Its procurement value lies in its novelty: no related bis-sulfonamide with this specific connectivity has been characterized in the CA or broader enzyme inhibition literature [2].

Synthetic Building Block for Diversifying the 1,2-Thiazinane 1,1-Dioxide Scaffold

The 1,2-thiazinane 1,1-dioxide (γ-sultam) ring is a privileged scaffold in medicinal chemistry, appearing in HIV integrase inhibitors and carbonic anhydrase inhibitors [1]. The target compound incorporates this scaffold linked through a para-aniline bridge to a 2,5-dimethoxybenzenesulfonamide moiety that can serve as a synthetic handle for further derivatization. The 2,5-dimethoxy groups can be selectively demethylated to reveal phenolic hydroxyls for O-alkylation, sulfation, or glycosylation, while the secondary sulfonamide N-H can be further functionalized. This differentiates the compound from simpler thiazinane building blocks (e.g., 1,2-thiazinane 1,1-dioxide itself, CAS 37441-50-2) by providing a pre-installed aromatic sulfonamide that enables rapid analog generation.

Quote Request

Request a Quote for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.